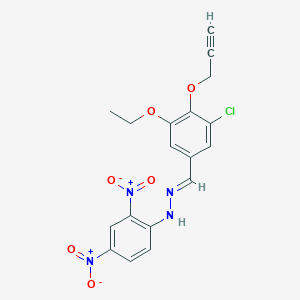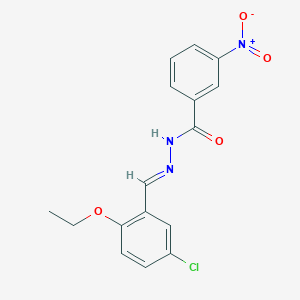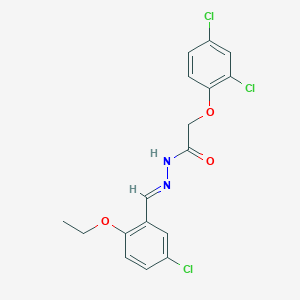![molecular formula C17H14INO2 B298242 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B298242.png)
2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as TAK-147, and it belongs to the class of spirocyclic compounds that have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase (PDE), which is an enzyme that is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to inhibit platelet aggregation, which is a process that is involved in the formation of blood clots.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in various biological processes. This compound has also been found to exhibit a wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which requires the use of several chemical reagents.
Future Directions
There are several future directions that can be explored in the field of scientific research related to 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione. One potential direction is the development of new drugs that are based on the structure of this compound. Additionally, further research can be conducted to explore the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the synthesis process of this compound can be optimized to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione involves a multi-step process that requires the use of several chemical reagents. The first step involves the preparation of the starting material, which is a spirocyclic lactam. This is followed by the introduction of an iodine atom at the 3-position of the phenyl ring using a palladium-catalyzed cross-coupling reaction. The final step involves the reduction of the lactam carbonyl group to form the spirocyclic compound.
Scientific Research Applications
2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antiplatelet effects. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione |
|---|---|
Molecular Formula |
C17H14INO2 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
4-(3-iodophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
InChI |
InChI=1S/C17H14INO2/c18-9-2-1-3-10(8-9)19-15(20)13-11-4-5-12(14(13)16(19)21)17(11)6-7-17/h1-5,8,11-14H,6-7H2 |
InChI Key |
GVCLEJYIORRMRZ-UHFFFAOYSA-N |
SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)I |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)

![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)


![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)